1-Anilino-4-hydroxyanthraquinone
Description
Contextualization within Anthraquinone (B42736) Chemistry
1-Anilino-4-hydroxyanthraquinone (B78242) is a derivative of anthraquinone, a polycyclic aromatic organic compound with the formula C₁₄H₈O₂. chemcess.comwikipedia.org Anthraquinones are characterized by a three-ring system with two ketone groups at positions 9 and 10. numberanalytics.com This core structure is the foundation for a vast class of compounds, both naturally occurring and synthetic. numberanalytics.com
The chemistry of anthraquinones is rich and has been the subject of extensive study for over a century, largely driven by their importance as dyes and pigments. chemcess.comwikipedia.org The parent compound, anthraquinone, is a pale yellow, crystalline solid that is sparingly soluble in water but more so in hot organic solvents. chemcess.comwikipedia.org Its derivatives, however, exhibit a wide spectrum of colors depending on the nature and position of substituent groups on the aromatic rings. numberanalytics.com
This compound fits within the subclass of hydroxyanthraquinones and aminoanthraquinones. wikipedia.org The presence of both a hydroxyl (-OH) group and an anilino (-NHC₆H₅) group significantly influences the compound's chemical and physical properties, particularly its color and reactivity. numberanalytics.comevitachem.com These substituents are known as auxochromes, which are groups that intensify the color of a chromophore, in this case, the anthraquinone core.
Overview of Scientific Research Significance
The scientific interest in this compound stems from several key areas. Historically and commercially, its most significant application is as a disperse dye, known by names such as Disperse Violet 23 and C.I. 60724. evitachem.comnih.gov Its vibrant color and stability make it suitable for dyeing synthetic fibers. google.com
Beyond its role as a colorant, research has explored the potential of this compound and related compounds in other scientific fields. There is notable interest in its biological activities, including its potential as an anticancer agent. evitachem.com Some studies suggest that it can interact with DNA and inhibit topoisomerase enzymes, which are crucial for cell replication. evitachem.com This mechanism of action has made it a subject of investigation in drug development. evitachem.com
Furthermore, its well-defined chemical structure and reactivity make it a useful intermediate in the synthesis of more complex molecules. google.com The anilino and hydroxyl groups can undergo various chemical reactions, allowing for the creation of a diverse range of derivatives with tailored properties. evitachem.com
Historical Development of Research on Anilino- and Hydroxyanthraquinones
The study of anthraquinones began in the mid-19th century, with the first synthesis of the parent compound in 1835. chemcess.com A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann synthesized the red dye alizarin (B75676) from anthracene (B1667546), a component of coal tar. wikipedia.org This discovery launched the industrial production of alizarin and spurred intense research into anthraquinone chemistry. wikipedia.org
The development of anilino- and hydroxyanthraquinones is closely tied to the expansion of the synthetic dye industry. chemcess.com Scientists and chemists systematically explored the effects of adding different functional groups to the anthraquinone skeleton to produce a wide array of colors. The introduction of amino and hydroxyl groups was found to be particularly effective in creating dyes with desirable properties for textiles.
Early research focused on the synthesis and application of these compounds as dyes. Over time, as analytical techniques became more sophisticated, the focus expanded to include the study of their physicochemical properties, reaction mechanisms, and potential applications beyond the textile industry. This has led to the investigation of their biological and material science applications in more recent decades.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-anilino-4-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C20H13NO3/c22-16-11-10-15(21-12-6-2-1-3-7-12)17-18(16)20(24)14-9-5-4-8-13(14)19(17)23/h1-11,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQIAQXHADXXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066477 | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |
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Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19286-75-0, 12237-62-6 | |
| Record name | Disperse Violet 27 | |
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| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |
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| Record name | Disperse violet 27 | |
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| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |
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| Record name | 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)- | |
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| Record name | Ferrate(4-), hexakis(cyano-C)-, methylated 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]benzenamine copper(2+) salts | |
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| Record name | 1-anilino-4-hydroxyanthraquinone | |
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| Record name | 1-HYDROXY-4-ANILINOANTHRAQUINONE | |
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Advanced Synthetic Methodologies and Pathways
Targeted Functionalization and Derivatization
Beyond the initial synthesis, 1-Anilino-4-hydroxyanthraquinone (B78242) and its precursors can be further modified to create a variety of derivatives. These functionalization reactions expand the chemical space and potential applications of this class of compounds.
Nucleophilic substitution is a fundamental reaction for functionalizing the anthraquinone (B42736) core. The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles, especially when activating groups are present. Amination is a key example of this reactivity. Studies have shown that precursors like 1,4-dihydroxyanthraquinone can react with amines, such as butylamine, to yield amino-substituted products. mdpi.com These reactions can be catalyzed, for example by PhI(OAc)₂, and the degree of substitution can be controlled by reaction conditions like temperature. mdpi.com At higher temperatures, increased nucleophilic substitution selectivity has been observed, leading to di-substituted products. mdpi.com
This reactivity is not limited to the hydroxyl groups. In derivatives like bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid), the bromine atom is readily displaced by various (aryl)alkylamino groups, serving as a widely used method for producing numerous anthraquinone dyes. nih.gov This highlights the versatility of nucleophilic substitution for introducing diverse functionalities onto the anthraquinone scaffold. nih.gov
The Friedel-Crafts reaction is a cornerstone of organic chemistry and is instrumental in the synthesis of the fundamental anthraquinone skeleton. nih.govnih.gov The most common approach involves the Friedel-Crafts acylation of an aromatic or substituted aromatic compound with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govresearchgate.net
This reaction proceeds in two main stages. First, the phthalic anhydride acylates a benzene (B151609) ring (or a derivative) to form a benzoylbenzoic acid intermediate. Second, this intermediate undergoes an intramolecular cyclization via a second Friedel-Crafts reaction, typically in the presence of a strong acid like concentrated sulfuric acid, to close the central ring and form the tricyclic anthraquinone core. google.comgoogle.com By choosing appropriately substituted starting materials, such as 4-chlorophenol (B41353) or other substituted benzenes, this method can be adapted to produce a wide range of anthraquinone derivatives, which can then serve as precursors for more complex molecules like this compound. wikipedia.orgnih.gov The reaction can also be performed under solvent-free mechanochemical conditions, offering a more environmentally friendly approach. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate/Product | Reference |
| Phthalic Anhydride | Benzene | AlCl₃, H₂SO₄ | Anthraquinone | researchgate.net |
| Phthalic Anhydride | p-Xylene | AlCl₃ | 1,4-Dimethylanthraquinone | nih.gov |
| Phthalic Anhydride | 4-Chlorophenol | H₂SO₄/Boric Acid | Quinizarin (B34044) (1,4-Dihydroxyanthraquinone) | wikipedia.org |
This table summarizes the application of Friedel-Crafts acylation in the synthesis of the anthraquinone core.
The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers another strategic route for constructing the polycyclic framework of anthraquinones. nih.govresearchgate.net This method is highly valued for its ability to form six-membered rings with excellent control over stereochemistry and regiochemistry. In the context of anthraquinone synthesis, a substituted diene can react with a suitable dienophile, such as a benzoquinone or naphthoquinone derivative, to build the ring system. nih.gov
For example, the reaction of 1,4-anthraquinone (B1204791) with various buta-1,3-dienes can form the corresponding Diels-Alder adducts, which can then be converted into tetracyclic anthracyclinone analogues. rsc.org Another approach utilizes 3-hydroxy-2-pyrone as the diene component in cycloaddition reactions to synthesize anthraquinone natural products. researchgate.net The regioselectivity of these reactions is often influenced by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile. nih.gov This strategy is particularly useful for synthesizing complex, highly substituted anthraquinones that may be difficult to access through other methods. nih.govresearchgate.net
Diazotization Methods for Hydroxyanthraquinones
Diazotization reactions represent a versatile pathway for the synthesis of hydroxyanthraquinones. google.comdnu.dp.ua This method typically involves the conversion of an aminoanthraquinone to a diazonium salt, which is then subsequently decomposed to yield the desired hydroxyanthraquinone. google.com The general process starts with the diazotization of an aminoanthraquinone, such as 1-aminoanthraquinone, using sodium nitrite (B80452) in an acidic medium, typically at low temperatures (0–5°C), to form the corresponding anthraquinonyl diazonium salt. nih.govorgsyn.org
The resulting diazonium salt is often unstable and is used immediately in the next step. nih.gov Decomposition of this intermediate, usually by heating in an aqueous acidic solution, leads to the replacement of the diazo group with a hydroxyl group, forming the hydroxyanthraquinone. google.com While effective, these methods can require high temperatures and may produce by-products. google.comdnu.dp.ua
For instance, the synthesis of 1-hydroxyanthraquinone (B86950) can be achieved through the decomposition of diazotized 1-aminoanthraquinone. google.com The development of flow chemistry procedures for diazotization offers improved control over reaction parameters and safety, particularly when handling potentially unstable diazonium intermediates. nih.gov
Table 1: General Conditions for Diazotization of Aminoanthraquinones
| Parameter | Condition | Rationale |
| Starting Material | Aminoanthraquinone | The amino group is converted to a diazonium group. |
| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid for diazotization. |
| Medium | Aqueous Acid (e.g., HCl, H₂SO₄) | Provides the acidic environment necessary for the reaction. |
| Temperature | 0–5°C | Low temperature is crucial to maintain the stability of the diazonium salt. nih.gov |
| Subsequent Step | Thermal Decomposition in Water/Acid | Replaces the diazonium group with a hydroxyl group. |
Copper(I)-Catalyzed Multicomponent Reactions (A³-Coupling)
Copper-catalyzed multicomponent reactions, particularly the A³-coupling (Amine-Aldehyde-Alkyne), have emerged as powerful, atom-economical methods for synthesizing complex molecules like propargylamines. researchgate.netshirazu.ac.ir While direct A³-coupling for the synthesis of this compound is not the most common route, the principles of copper catalysis are central to its synthesis, often through Ullmann-type coupling reactions. researchgate.netnih.gov
The classical Ullmann condensation involves the reaction of an amine with a halogenated anthraquinone in the presence of a copper catalyst at high temperatures. researchgate.net Recent advancements have focused on milder reaction conditions. For example, a copper(0)-catalyzed, microwave-assisted Ullmann coupling of bromaminic acid with aniline (B41778) derivatives has been developed, affording good to excellent yields in short reaction times (2-20 minutes) at moderate temperatures (80-120°C). researchgate.netnih.gov
A³-coupling reactions, specifically, involve the copper-catalyzed reaction of an aldehyde, an amine, and a terminal alkyne to form a propargylamine. researchgate.net A variation of this approach could be envisioned for modifying anthraquinone structures. For example, 1-ethynyl-4-hydroxyanthraquinone can undergo a copper(I)-catalyzed one-pot, three-component reaction with secondary amines and formaldehyde (B43269) to yield nitrogen-substituted derivatives. researchgate.net This demonstrates the utility of copper-catalyzed multicomponent strategies in functionalizing the anthraquinone core.
Preparation from Quinizarin and Leuco Quinizarin with Amines
A prevalent and industrially significant method for synthesizing this compound involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with an amine. google.com This reaction is often facilitated by the presence of the reduced form of quinizarin, leuco quinizarin (2,3-dihydro-1,4-dihydroxyanthraquinone). google.comgoogle.com
The process comprises reacting a mixture of quinizarin and leuco quinizarin with an arylamine, such as aniline, in the presence of boric acid and a solvent. google.com The leuco quinizarin is believed to be the more reactive species in the condensation. The ratio of leuco quinizarin to quinizarin is a critical parameter, with a preferred range of 20% to 25% leuco quinizarin in the mixture to selectively produce the mono-substituted product, this compound, while minimizing the formation of the 1,4-dianilinoanthraquinone by-product. google.com
The reaction is typically carried out in a solvent like ethanol (B145695), and the use of boric acid helps to activate the quinizarin system towards nucleophilic attack. google.com An alternative process utilizes N-methyl-2-pyrrolidone as the solvent, which can proceed without other condensation aids. google.com This method is particularly useful for preparing various 1-amino-4-hydroxyanthraquinones by reacting quinizarin, often mixed with 3 to 10% of its leuco form, with aliphatic or aromatic amines. google.com
Table 2: Example Reaction Conditions for Synthesis from Quinizarin
| Component | Role / Condition | Reference |
| Quinizarin/Leuco Quinizarin | Anthraquinone source; leuco form enhances reactivity. | google.com, google.com |
| Aniline | Amine source for nucleophilic substitution. | google.com |
| Boric Acid | Condensation assistant / Activating agent. | google.com |
| Solvent | Ethanol, N-methyl-2-pyrrolidone | Reaction medium. |
| Temperature | ~78-88 °C | Typical reaction temperature range. |
| Product | This compound | Target mono-substituted compound. |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for anthraquinone dyes. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Supercritical Carbon Dioxide as Reaction Medium
Supercritical carbon dioxide (scCO₂) has gained attention as a green solvent alternative to traditional volatile organic compounds. researchgate.net For the synthesis and processing of dyes, scCO₂ offers several advantages, including being non-toxic, non-flammable, inexpensive, and easily removable from the reaction mixture by simple depressurization.
The solubility of anthraquinone derivatives in scCO₂ is a key factor for its use as a reaction medium. Studies have shown that compounds like 1-amino-4-hydroxyanthraquinone (B1669015) exhibit significant solubility in scCO₂ at temperatures between 323.15 K and 383.15 K and pressures from 12.5 to 25.0 MPa. researchgate.net The presence of a polar amino group enhances the solubility compared to a nitro group in a similar anthraquinone structure. researchgate.net This solubility facilitates the use of scCO₂ not only for extraction and purification but also as a medium for dyeing synthetic fibers, which is a major application of these compounds. researchgate.net The use of scCO₂ can thus eliminate the need for water in the dyeing process, significantly reducing wastewater generation.
Purification and Isolation Techniques for Research-Grade Samples
Obtaining high-purity, research-grade samples of this compound is essential for accurate characterization and application studies. The purification process typically involves removing unreacted starting materials, by-products such as the 1,4-disubstituted anthraquinone, and inorganic salts.
A common initial purification step involves treating the crude product cake. For example, after synthesis from quinizarin, the product can be washed with alcohol to remove excess amine and then boiled with a dilute sodium hydroxide (B78521) solution. google.com This alkaline treatment helps to remove acidic impurities and unreacted quinizarin. The product is then filtered, washed with hot water until neutral, and dried. google.com
For achieving higher purity, chromatographic techniques are employed. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative isolation and purification of various hydroxyanthraquinones. nih.gov This technique partitions compounds between two immiscible liquid phases, avoiding the use of solid stationary phases that can cause irreversible adsorption. By modulating the pH of the solvent system, efficient separation of components with similar structures can be achieved, yielding purities often exceeding 98%. nih.gov Additionally, reversed-phase column chromatography is another effective method for purifying anthraquinone derivatives. nih.gov
Sophisticated Spectroscopic Characterization and Structural Elucidation
Advanced Vibrational Spectroscopy
Vibrational spectroscopy offers profound insights into the bonding and functional groups within the 1-anilino-4-hydroxyanthraquinone (B78242) molecule.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of a molecule. The analysis of this compound, often conducted using a KBr-pellet technique, reveals several characteristic absorption bands that are crucial for its structural confirmation. nih.govevitachem.com
A key feature is the presence of two distinct carbonyl (C=O) stretching frequencies. The carbonyl group at the C10 position exhibits a stretch around 1678 cm⁻¹, while the C9 carbonyl stretch appears at a lower frequency of approximately 1665 cm⁻¹. evitachem.com This shift is attributed to the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group at C4 and the oxygen of the C9 carbonyl group. evitachem.com Other significant vibrations include a broad O–H bending vibration, an N–H wagging motion from the anilino group, and C-H stretching from the aromatic rings. evitachem.com
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C–H Stretch | 3050 | Stretching vibration of C-H bonds on the aromatic rings. evitachem.com |
| C=O Stretch (C10) | 1678 | Stretching vibration of the free carbonyl group. evitachem.com |
| C=O Stretch (C9) | 1665 | Stretching vibration of the hydrogen-bonded carbonyl group. evitachem.com |
| O–H Bend | 1350 | In-plane bending of the hydroxyl group. evitachem.com |
| N–H Wag | 830 | Out-of-plane wagging motion of the amine hydrogen. evitachem.com |
Vibrational Energy Distribution Analysis (VEDA)
Vibrational Energy Distribution Analysis (VEDA) is a computational method used to provide a quantitative description of the contributions of various internal coordinates (such as bond stretching, angle bending, and torsions) to a molecule's normal vibrational modes. This analysis is typically performed alongside quantum chemical calculations, such as Density Functional Theory (DFT). While specific VEDA studies for this compound are not detailed in the available literature, the methodology is standard for providing a precise assignment of complex vibrational spectra in related anthraquinone (B42736) derivatives. nih.govnih.gov
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is integral to the interpretation of vibrational spectra, offering unambiguous assignments for each observed vibrational band. nih.gov By calculating the percentage contribution of each internal coordinate to a given normal mode, PED analysis helps to distinguish between pure and mixed vibrations. For instance, in complex molecules like anthraquinones, many bands arise from a combination of stretching and bending motions. Theoretical studies on structurally similar compounds, such as 1,4-diaminoanthraquinone, have successfully used PED to interpret their FTIR and FT-Raman spectra, a technique directly applicable to the analysis of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy for Proton Environment Characterization
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the this compound structure. The spectrum displays several distinct signals corresponding to the different types of protons. evitachem.com
A signal appearing at a significant downfield shift, around 12.05 ppm, is characteristic of the hydroxyl (-OH) proton at the C4 position. evitachem.com This large shift is a direct result of the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which deshields the proton. The proton of the anilino (-NH) group typically appears as a singlet around 9.85 ppm. evitachem.com The protons on the substituted anthraquinone ring, H2 and H3, are observed as doublets at approximately 7.85 ppm and 6.55 ppm, respectively. evitachem.com The remaining protons on the unsubstituted aromatic rings of the anthraquinone core and the anilino substituent resonate in the typical aromatic region.
Table 2: ¹H NMR Chemical Shifts for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Description |
|---|---|---|---|
| C4–OH | 12.05 | Singlet (s) | Phenolic proton involved in strong intramolecular H-bonding. evitachem.com |
| Anilino–NH | 9.85 | Singlet (s) | Amine proton of the anilino group. evitachem.com |
| H2 (Anthraquinone) | 7.85 | Doublet (d) | Aromatic proton adjacent to the anilino group. evitachem.com |
| H3 (Anthraquinone) | 6.55 | Doublet (d) | Aromatic proton adjacent to the hydroxyl group. evitachem.com |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
¹³C NMR spectroscopy is a fundamental technique for determining the carbon framework of an organic molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton. While ¹³C NMR is essential for the full structural elucidation of this compound, detailed experimental data for this specific compound are not available in the reviewed literature. For related anthraquinone derivatives, the carbonyl carbons (C9 and C10) are typically observed at the most downfield shifts, often exceeding 180 ppm. photonics.ru The remaining aromatic and substituent carbons appear at shifts characteristic of their specific electronic environments.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition and thus the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision.
The experimentally determined monoisotopic mass of this compound is 315.08954328 Da. nih.gov This value is in excellent agreement with the theoretical mass calculated from its molecular formula, C₂₀H₁₃NO₃. uni.lualfa-chemistry.com This level of accuracy allows for the unambiguous confirmation of the compound's elemental makeup, distinguishing it from other potential isomers or compounds with similar nominal masses.
Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have also been calculated for various adducts of this compound. uni.lu These data can be valuable for advanced analytical applications, such as in metabolomics or environmental screening, where CCS can be used as an additional identifier alongside retention time and mass-to-charge ratio.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 316.09682 | 169.8 |
| [M+Na]⁺ | 338.07876 | 178.9 |
| [M-H]⁻ | 314.08226 | 177.5 |
| [M+NH₄]⁺ | 333.12336 | 185.2 |
| [M+K]⁺ | 354.05270 | 172.7 |
| [M+H-H₂O]⁺ | 298.08680 | 161.2 |
| [M+HCOO]⁻ | 360.08774 | 190.4 |
| [M+CH₃COO]⁻ | 374.10339 | 181.2 |
Note: Data calculated using CCSbase.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystalline material. hazenresearch.com By analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystal lattice, researchers can deduce the precise arrangement of atoms in the solid state. This provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While specific crystallographic data for this compound is not detailed in the provided results, the application of X-ray diffraction would be the standard method to confirm its three-dimensional structure. For related anthraquinone derivatives, this technique has been crucial in understanding tautomeric and conformational structures, which in turn influence their spectroscopic properties. nih.gov The analysis would reveal the planarity of the anthraquinone core and the orientation of the anilino and hydroxyl substituents.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides significant insights into the electronic structure and properties of this compound. The interaction of the molecule with light is highly dependent on its chemical environment and structural features.
The UV-Visible spectrum of this compound is characterized by distinct absorption bands that are influenced by the electronic transitions within the molecule. nih.gov The core anthraquinone structure exhibits π → π* transitions, and the presence of the electron-donating anilino and hydroxyl groups (auxochromes) causes a significant shift of these bands to longer wavelengths (a bathochromic shift). nih.govevitachem.com
In nonpolar solvents, this compound displays a strong absorption band in the range of 550–590 nm, which is responsible for its violet color. evitachem.com The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. Increasing solvent polarity can lead to a hypsochromic (blue) shift of the longest wavelength band. evitachem.comnih.gov For example, a shift of 10–15 nm is observed when moving to a more polar solvent like ethanol (B145695). evitachem.com This is attributed to the differential stabilization of the ground and excited states by the solvent molecules. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl, as well as intermolecular interactions with the solvent, also play a crucial role in determining the spectral characteristics. nih.gov
While many anthraquinone derivatives are known for their fluorescent properties, the specifics for this compound are less detailed in the provided search results. However, the general principles of fluorescence in related compounds offer valuable insights. The fluorescence of anthraquinone derivatives is often linked to excited-state intramolecular proton transfer (ESIPT) processes, particularly in molecules with hydroxyl groups adjacent to carbonyls. researchgate.net
Upon photoexcitation, a proton can be transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient keto-tautomer that is responsible for the observed fluorescence. The efficiency and wavelength of this emission are highly sensitive to the molecular structure and the surrounding environment. For instance, the formation of hydrogen-bonded complexes with solvent molecules, such as water in an organic solvent, can significantly enhance fluorescence intensity. google.com The study of fluorescence quenching mechanisms, where the fluorescence intensity is decreased by the presence of other molecules, can also provide information about intermolecular interactions and reaction dynamics.
The hydroxyl and anilino groups in this compound impart it with acid-base properties. The acidity of the hydroxyl group and the basicity of the anilino nitrogen can be characterized by their pKa values. A predicted pKa value for the compound is approximately 7.67. chemicalbook.com
This acid-base behavior can be monitored using spectrophotometry. Changes in pH will alter the protonation state of the molecule, leading to significant changes in its UV-Visible absorption spectrum. For example, deprotonation of the hydroxyl group typically results in a bathochromic shift and a change in the color of the solution. This property allows this compound and its derivatives to be used as colorimetric or spectrophotometric probes for pH. Furthermore, the ability of some anthraquinone derivatives to form hydrogen bonds and respond to the presence of specific analytes like water in organic solvents makes them potential candidates for fluorescent sensors. google.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Modeling of Molecular Structure and Properties
Quantum chemical methods are essential for elucidating the electronic structure and predicting the properties of molecules like 1-anilino-4-hydroxyanthraquinone (B78242). These methods range from the widely used Density Functional Theory to more specialized approaches for handling complex electronic states.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to study anthraquinone (B42736) and its derivatives. researchgate.netnih.gov Using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), researchers can accurately model the molecule's geometry, vibrational frequencies, and electronic properties. researchgate.netinpressco.comnih.gov
DFT calculations are crucial for:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov
Vibrational Analysis: Calculating harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net
Electronic Properties: Investigating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. nih.govnih.gov For anthraquinone derivatives, these orbitals are typically of π character, and their energies are modulated by substituents. researchgate.netnih.gov The anilino group (an electron-donating group) and the hydroxyl group will alter the energy levels compared to the parent anthraquinone molecule.
Table 1: Selected Computed Properties for Anthraquinone Derivatives
| Property | Computational Method | Finding | Reference |
|---|---|---|---|
| Geometry | DFT (B3LYP/6-31G) | Substituted anthraquinones exhibit largely planar structures stabilized by intramolecular hydrogen bonds. | researchgate.net |
| HOMO-LUMO Gap | DFT (PBE/HSE) | The energy gap in anthraquinone derivatives is crucial for determining electronic and transport properties. | researchgate.net |
| Redox Potential | DFT | The LUMO energy computed by DFT can be used as a descriptor to screen and predict the reduction potential of various anthraquinone derivatives. | nih.gov |
| Vibrational Frequencies | DFT (BLYP/6-31G) | Calculated frequencies for 9,10-anthraquinone show good agreement with experimental data, with a mean absolute deviation of about 14 cm⁻¹. | researchgate.net |
To understand the color and photophysical behavior of this compound, a dye molecule, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. researchgate.netmdpi.com It allows for the calculation of electronic absorption spectra by predicting the energies of vertical excitations from the ground state to various excited states. researchgate.net
For anthraquinone derivatives, the visible absorption bands typically arise from π→π* electronic transitions from the HOMO to the LUMO. researchgate.net TD-DFT calculations can predict the maximum absorption wavelength (λmax), which determines the color of the dye. nii.ac.jp Studies have shown that hybrid functionals like B3LYP and PBE0, when combined with a suitable basis set and a solvent model, can provide reliable λmax values for substituted anthraquinones. researchgate.net The accuracy of these predictions is essential for designing new dyes with specific colors. Furthermore, TD-DFT is used to investigate the nature of the lowest triplet excited state (T1), which is crucial for understanding phosphorescence. mdpi.com
While DFT and TD-DFT are powerful for many applications, they can be limited in cases of strong electron correlation or when describing complex electronic phenomena like near-degeneracies between multiple excited states. csic.esacs.org In such situations, multiconfigurational quantum chemistry methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are more appropriate. researchgate.net
These wavefunction-based methods are suitable for studying:
Chemical reactions in both ground and excited states. researchgate.net
Systems with heavy elements or transition metals. researchgate.net
Complex open-shell systems and situations with multiple, closely-spaced excited states. csic.esacs.org
For a dye like this compound, these methods could provide a more accurate description of the potential energy surfaces of excited states, which is important for understanding photochemical reaction pathways. Although computationally demanding, these approaches offer a higher level of theory for systems where single-reference methods like DFT may fail. researchgate.netnih.gov
Before undertaking expensive quantum mechanical calculations, molecular mechanics (MM) and semi-empirical (SE) methods are often used for initial explorations. nih.gov
Molecular Mechanics (MM): MM methods use classical physics (force fields) to calculate the energy of a molecule. They are extremely fast and ideal for conformational analysis of large molecules and for molecular dynamics (MD) simulations to sample different molecular arrangements over time. csic.esrsc.org Atomistic MD simulations have been used to study the alignment of anthraquinone dyes in liquid crystal hosts. rsc.org
Semi-Empirical Methods: These methods, such as AM1, PM3, and PM6, are based on the Hartree-Fock formalism but use empirical parameters to simplify the calculations, making them much faster than ab initio methods. nih.govwikipedia.org They are useful for quickly estimating properties like heats of formation and geometries for large sets of molecules. wikipedia.org Comparative studies have shown that for predicting the λmax of anthraquinone dyes, the semi-empirical PM5/RPA method can sometimes be more promising than even TD-DFT calculations based on X-ray structures. nii.ac.jp
Table 2: Overview of Computational Chemistry Methods
| Method Type | Examples | Primary Application for Anthraquinones | Relative Cost |
|---|---|---|---|
| Molecular Mechanics (MM) | AMBER, CHARMM | Large-scale conformational sampling, molecular dynamics. | Very Low |
| Semi-Empirical (SE) | AM1, PM3, PM6, ZINDO | Rapid geometry optimization, screening, prediction of electronic spectra (λmax). | Low |
| Density Functional Theory (DFT) | B3LYP, PBE, ωB97XD | Accurate ground-state geometry, electronic structure, reaction pathways. | Medium |
| Time-Dependent DFT (TD-DFT) | TD-B3LYP, TD-PBE0 | Calculation of excited states and electronic absorption spectra. | Medium-High |
| Multiconfigurational (CASSCF, etc.) | CASSCF, CASPT2 | High-accuracy treatment of complex excited states and strong electron correlation. | Very High |
Tautomerism and Isomerism Studies
The structure of this compound is often drawn as the 9,10-dione form. However, computational and experimental studies on related compounds reveal that this may be an oversimplification, with other tautomeric forms contributing to an equilibrium mixture. researchgate.net
Keto-enol tautomerism is a fundamental concept where isomers are interconverted through the migration of a proton and the shifting of a double bond. oregonstate.edulibretexts.org For hydroxyanthraquinones, this is particularly relevant. Studies on 1-amino-4-hydroxyanthraquinone (B1669015) show that it does not exist purely as a 9,10-anthraquinone derivative but rather as an equilibrium mixture of tautomers. researchgate.net
These mixtures can include various keto-enol and amino-imine forms, such as:
4-amino-9-hydroxy-1,10-anthraquinone
9-amino-4-hydroxy-1,10-anthraquinone
9-amino-10-hydroxy-1,4-anthraquinone
This phenomenon is not unique to amino-substituted derivatives. Research on other hydroquinones shows that while the dihydroxy (enol) form is stable for smaller aromatic systems, the diketone (keto) tautomer can become the more stable form in larger fused aromatic systems. nih.govresearchgate.netrsc.org For this compound, a similar equilibrium involving the migration of the hydroxyl proton is expected. The relative stability of these tautomers can be investigated using DFT calculations, which can compute the energies of the different forms to predict which one predominates. orientjchem.org The existence of these different tautomers can explain variations in the electronic absorption spectra of dye samples prepared under different conditions. researchgate.net
Amino-Imine Tautomerism and Equilibrium Mixtures
This compound, often referred to as Disperse Red 2C, is not a simple, static molecule but exists as a dynamic equilibrium of various tautomers and conformers. researchgate.netpleiades.online This phenomenon, known as amino-imine and keto-enol tautomerism, is characteristic of hydroxy- and amino-substituted anthraquinones. researchgate.netrudn.ru Rather than possessing the commonly depicted 9,10-anthraquinone structure, experimental and theoretical evidence suggests that the amino forms of 1-(alkyl,aryl)amino-4-hydroxyanthraquinones have 1,10- and 1,4-quinoid structures. rudn.ruresearchgate.net
The equilibrium mixture for this compound is composed of several species, including:
4-amino-9-hydroxy-1,10-anthraquinone
9-amino-4-hydroxy-1,10-anthraquinone
9-amino-10-hydroxy-1,4-anthraquinone
9-hydroxy-1,10-anthraquinone-10-imine pleiades.online
The presence of these different tautomers and their conformers, some of which feature a single intramolecular hydrogen bond, explains the significant variations observed in the electronic absorption spectra of different samples of this dye. researchgate.netpleiades.online The specific composition of the isomeric mixture can be influenced by the method of preparation and purification. pleiades.online This dynamic equilibrium is a key factor in understanding the chemical and physical properties of this compound.
Quantum-Chemical Calculation of Tautomer Relative Energies and Interconversion Barriers
Quantum-chemical calculations are instrumental in elucidating the relative stabilities of the different tautomers of this compound and the energy barriers associated with their interconversion. These computational methods allow for the investigation of prototropic tautomerism, which involves the transfer of a proton between two atoms within the same molecule. nih.gov In the case of this compound, this involves the movement of a proton between the nitrogen and oxygen atoms.
While specific energy values for this compound are not detailed in the provided search results, the general principles of such calculations can be described. Density Functional Theory (DFT) is a common method used to study tautomeric equilibria. nih.gov These calculations can determine the relative energies of the different tautomeric forms, indicating which structures are more stable and therefore more abundant in the equilibrium mixture. nih.gov
Furthermore, computational models can map the potential energy surface for the proton transfer reaction, identifying the transition state structure and calculating the activation energy, or interconversion barrier. This barrier represents the energy required for one tautomer to convert into another. The height of this barrier determines the rate of interconversion; a lower barrier corresponds to a faster dynamic equilibrium. For systems with intramolecular hydrogen bonds, these interactions can significantly influence the relative energies and interconversion barriers. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry provides a suite of tools to analyze this structure and predict chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. libretexts.orgresearchgate.net In the context of this compound, analysis of the HOMO and LUMO can help to understand its charge transfer characteristics and predict how it will interact with other molecules. nih.gov
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Reflects the chemical reactivity and stability of the molecule. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to represent different potential values. researchgate.netresearchgate.net
Typically, regions of negative electrostatic potential, often colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas generally denote regions of neutral or near-neutral potential. researchgate.net For this compound, an MEP map would reveal the most likely sites for interactions with other charged or polar species, providing insight into its intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govresearchgate.net It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is a measure of hyperconjugation and intramolecular charge transfer. nih.govresearchgate.net
| Interaction | Description | Significance |
| Donor-Acceptor Interactions | Transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. | Stabilizes the molecule and indicates hyperconjugative effects. |
| Intramolecular Hydrogen Bonds | A specific type of donor-acceptor interaction involving a hydrogen atom. | Contributes significantly to the conformational stability of the molecule. |
Fukui Functions for Electrophilic and Nucleophilic Sites
While not explicitly detailed for this compound in the provided search results, Fukui functions are another important set of reactivity descriptors derived from conceptual DFT. They are used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function essentially measures the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron acceptance)
f-(r) : for electrophilic attack (electron donation)
f0(r) : for radical attack
By calculating these functions for this compound, one could identify the specific atoms or regions most susceptible to different types of chemical reactions, providing a more quantitative prediction of its reactivity than MEP maps alone.
Computational Studies of Excited State Dynamics
The behavior of this compound upon absorption of light is governed by its excited-state dynamics. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are essential tools for exploring these ultrafast processes. nih.gov
The potential energy surface (PES) of an excited state maps the energy of the molecule as a function of its geometry, providing a landscape for photochemical reactions. rsc.org For hydroxyanthraquinones, the PES is particularly important for understanding their photostability. nih.gov
Computational studies on related hydroxyanthraquinones have shown that the substitution pattern is critical. Molecules that lack a 1,4-dihydroxy substitution pattern often have access to a kinetically favorable decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, a proton is transferred from a hydroxyl group to a nearby carbonyl oxygen in the excited state. This creates a transient tautomer and provides an efficient, non-radiative pathway for the molecule to return to the ground state, which enhances photostability.
However, for molecules with a 1,4-substitution pattern, like this compound, the situation is different. Studies suggest that anthraquinones with the 1,4-OH motif tend to have longer-lived excited states. nih.gov This is because the ESIPT pathway is often less favorable or "barrierless," which can make other processes, such as intersystem crossing to a triplet state or degradation-promoting electron transfer, more competitive. nih.gov The PES for this compound would therefore be characterized by a long-lived first singlet excited state (S1), making it more susceptible to photochemical reactions compared to isomers where rapid ESIPT can occur. nih.gov
Singlet fission (SF) is a multiexciton generation process where a singlet exciton, created by the absorption of a single photon, is converted into two triplet excitons. youtube.com This process is spin-allowed and holds significant promise for increasing the efficiency of photovoltaic devices. chinesechemsoc.org For singlet fission to be efficient, a key energetic requirement is that the energy of the first excited singlet state (S1) must be approximately twice the energy of the lowest triplet state (T1), or slightly greater (E(S1) ≥ 2E(T1)). rsc.orgrsc.org
Anthracene (B1667546) and its derivatives are well-known for undergoing singlet fission. rsc.orgacs.org Theoretical studies on anthraquinones have explored how their electronic structure can be modified to improve their suitability as singlet fission sensitizers. rsc.org The introduction of electron-donating or electron-withdrawing groups can tune the diradical character and the relative energies of the S1 and T1 states. rsc.org
For this compound, the presence of the electron-donating anilino and hydroxyl groups significantly alters the electronic properties of the anthraquinone core. While specific computational studies on singlet fission in this exact molecule are not prominent, theoretical evaluation would be necessary to determine if the energetic condition (E(S1) ≥ 2E(T1)) is met. The efficiency of SF would depend on the precise energy levels and the electronic coupling between neighboring molecules in the solid state. acs.org
Computational Ligand-Target Interactions (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.gov This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of their activity. nih.govresearchgate.net The binding affinity is often estimated using a scoring function, which results in a value typically expressed in kcal/mol. nih.gov
Anthraquinone derivatives are known to interact with various biological targets, primarily through intercalation into DNA or by binding to the active sites of enzymes. nih.govresearchgate.net Docking studies have been performed on various anthraquinone derivatives to explore their potential as anticancer and antibacterial agents. nih.govnih.gov For example, anthraquinones have been docked against targets like DNA G-quadruplexes, which are implicated in cancer, and bacterial enzymes such as Ddl-B. nih.govnih.gov
In the context of this compound, molecular docking could be used to predict its binding mode and affinity for various protein targets. The planar anthraquinone structure is suitable for stacking interactions, such as π-π stacking with the aromatic residues of a protein's active site or the nucleobases of DNA. nih.gov The hydroxyl and anilino groups can act as hydrogen bond donors and acceptors, forming specific interactions that anchor the ligand in the binding pocket. For instance, docking studies of similar anilino-quinazoline derivatives against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have shown significant binding affinities, highlighting the importance of the anilino moiety for interaction. nih.gov
Table 2: Representative Molecular Docking Results for Anthraquinone Derivatives Against Various Biological Targets
Note: This table presents findings from studies on various anthraquinone derivatives to illustrate the typical binding energies and targets investigated. The results are not specific to this compound but are representative of the compound class.
| Target Protein/DNA | Ligand Class | Representative Binding Energy (kcal/mol) | Potential Implication |
| Ddl-B (E. coli) | Anthraquinone derivatives | ~ -8.5 | Antibacterial Activity |
| DNA G-Quadruplex (c-Myc) | Aloe-emodin (anthraquinone) | Not specified, but strong interaction noted | Anticancer (Oncogene Targeting) |
| LuxP (V. carchariae) | Anthraquinone derivatives | -7.7 to -8.4 | Anti-biofilm Activity |
| EGFR Tyrosine Kinase | 4-Anilino quinazolines | -6.7 to -7.5 | Anticancer Activity |
Data sourced from studies on various anthraquinone and anilino-quinazoline derivatives. nih.govnih.govnih.govfrontiersin.org
Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions on the Anthraquinone (B42736) Core
The chemical behavior of the anthraquinone core in 1-anilino-4-hydroxyanthraquinone (B78242) is significantly influenced by its substituents. Generally, the electron-withdrawing nature of the two carbonyl groups deactivates the aromatic rings towards electrophilic substitution but makes them susceptible to nucleophilic substitution reactions (SNAr). colab.ws However, the reactivity is modulated by the electron-donating effects of the anilino (-NHC₆H₅) and hydroxyl (-OH) groups. These groups, particularly after deprotonation, increase the electron density of the rings, which can complicate direct nucleophilic substitution on the core.
While direct nucleophilic substitution on the unsubstituted positions of this compound is not commonly reported, related anthraquinone systems demonstrate that such reactions are feasible under specific conditions. For instance, in other quinones, the presence of activating groups can direct nucleophilic attack. Quinizarine (1,4-dihydroxyanthraquinone) derivatives can undergo oxidative nucleophilic substitution of a hydrogen atom. colab.ws For the aniline (B41778) moiety itself, it can partake in electrophilic substitution reactions under certain acidic or basic conditions. evitachem.com The reactivity of the anthraquinone scaffold is a complex interplay of the inherent properties of the quinone structure and the electronic contributions of its substituents. colab.ws
Complexation Chemistry with Metal Ions
This compound possesses excellent chelating capabilities due to the presence of the perisubstituted hydroxyl and anilino groups in proximity to the quinone carbonyls. These functional groups create a favorable environment for forming stable complexes with a variety of metal ions. The chelation typically involves the hydroxyl proton being replaced by a metal ion, which then coordinates with the oxygen of the hydroxyl group and the adjacent carbonyl oxygen.
The stoichiometry of metal complexes with anthraquinone derivatives can vary, with metal-to-ligand ratios of 1:2, 1:1, and 2:1 being observed depending on the specific ligand, metal ion, and solvent conditions. nih.gov For example, studies on similar hydroxyanthraquinones like chrysophanol (B1684469) have shown the formation of complexes with Al³⁺, Ni²⁺, and Zn²⁺. researchgate.net The hardness of the metal ion plays a role, with harder acids like Al³⁺ often forming complexes more readily than softer or borderline ions. researchgate.net
Table 1: Stability Constants for Copper(II) Complexes with Anthraquinone Derivative Q3 in Ethanol (B145695) nih.gov
| Complex Stoichiometry (Chelator:Metal) | Stability Constant (K) |
|---|---|
| 1:1 | K₁ |
| 2:1 | K₂ |
Note: Specific numerical values for K₁ and K₂ for Q3 were determined from experimental data fitting but are presented here conceptually as found in the reference. nih.gov
UV-visible spectrophotometry is a powerful tool for investigating the formation of metal complexes with colored ligands like this compound. The complexation event typically leads to a significant change in the electronic absorption spectrum of the anthraquinone molecule.
When a metal ion is added to a solution of the ligand, the formation of a chelate alters the energy levels of the π-system, resulting in a bathochromic (red) or hypsochromic (blue) shift of the main absorption bands. nih.gov For instance, the complexation of a novel anthraquinone derivative (Q3) with Cu(I) ions in ethanol resulted in a decrease in absorbance at 450 nm and an increase at 550 nm. nih.gov
The presence of clear isosbestic points in a series of spectra taken at different metal-to-ligand ratios indicates a well-defined equilibrium between the free ligand and one or more complex species. nih.gov By analyzing the changes in absorbance as a function of the metal ion concentration, one can determine both the stoichiometry of the complex (e.g., using the mole-ratio or Job's method) and the stability constants of the resulting chelates. nih.govnih.gov
Intermolecular and Intramolecular Hydrogen Bonding Influences on Reactivity
Hydrogen bonding plays a critical role in defining the structure, and consequently, the reactivity of this compound. The molecule's geometry allows for the formation of strong intramolecular hydrogen bonds.
Specifically, two such bonds are prominent:
Between the hydrogen of the hydroxyl group at position 4 and the oxygen of the adjacent carbonyl group at position 10.
Between the hydrogen of the anilino group at position 1 and the oxygen of the carbonyl group at position 9.
These intramolecular hydrogen bonds create quasi-aromatic rings, which significantly stabilize the molecule. nih.gov This stabilization affects the electronic properties; for example, the presence of intramolecular hydrogen bonds in hydroxyanthraquinones can decrease the net charge on the carbonyl oxygen atoms. nih.gov This change in electron density distribution influences the molecule's redox potential and its ability to participate in further reactions. acs.orgrsc.org The hydrogen bonds enforce a more planar and rigid structure, which impacts intermolecular interactions. nih.gov
Molecular Mechanisms of Interactions
Molecular Recognition and Binding Studies
The initial step in the action of 1-anilino-4-hydroxyanthraquinone (B78242) involves its recognition and binding to specific molecular targets within the cell.
Anthracenedione-based compounds are known to exert their cytotoxic effects through interactions with DNA, leading to alterations in its structure and the inhibition of replication. nih.gov this compound, as a derivative of anthraquinone (B42736), is investigated for its potential to interact with DNA. evitachem.com Some studies suggest that the mechanism of action for this compound involves its binding to DNA and inhibiting enzymes crucial for DNA synthesis, such as topoisomerases. evitachem.com This inhibition disrupts normal cellular processes and can lead to apoptosis, particularly in cancer cells. evitachem.com
The binding of related hydroxyanthraquinone derivatives to DNA has been confirmed experimentally through changes in electrophoretic mobility. nih.gov Computational docking studies of similar compounds also indicate an intercalative mode of binding with DNA topoisomerase. nih.gov
This compound and its analogs have been studied for their inhibitory effects on various enzymes. One notable target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Derivatives of anilino-1,4-naphthoquinone, which share structural similarities, have demonstrated significant inhibitory activity against mushroom tyrosinase. nih.gov
Molecular docking and dynamics simulations have provided insights into these interactions. It is proposed that these compounds can interact with the copper ions and amino acid residues within the active site of tyrosinase. nih.govnih.gov Specifically, the aromatic ring of anilino-1,4-naphthoquinones can engage in Pi-stacking interactions with residues such as Val248, His259, His263, Phe264, and Val283. nih.gov Furthermore, van der Waals forces play a significant role in stabilizing the binding between the ligand and the enzyme at the catalytic site. nih.gov Hydrogen bonds can also form between the inhibitor and residues like Asn260. nih.gov These interactions contribute to the stable binding and inhibition of the enzyme.
Mechanisms of Biological Pathway Modulation
The binding of this compound to its molecular targets triggers a cascade of events that modulate key biological pathways.
The induction of apoptosis, or programmed cell death, is a key mechanism of the anticancer activity of many anthraquinone derivatives. nih.gov For instance, a structurally similar compound, 1-hydroxy-4-phenyl-anthraquinone, has been shown to induce cell cycle arrest at the sub-G1 phase, which is indicative of apoptosis. nih.gov
The molecular mechanism of apoptosis induction by compounds like this compound is believed to involve the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov The interplay between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate. nih.gov By influencing this balance, for example by down-regulating anti-apoptotic proteins or up-regulating pro-apoptotic proteins, these compounds can trigger the apoptotic cascade. This can involve the activation of caspases, a family of proteases that execute the process of apoptosis. nih.gov
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor expression through small signaling molecules called autoinducers (AIs). nih.gov Interrupting this system is a promising strategy for antimicrobial therapy. nih.gov
Alkylquinolones, a class of QS molecules that includes 2-heptyl-4-quinolone (HHQ), have been shown to be produced by bacteria and can influence eukaryotic physiology. nih.gov The anthraquinone scaffold of this compound suggests it may interfere with QS systems. The interruption of QS can occur by targeting the biosynthesis of AIs or by blocking the signal receptors. nih.gov For instance, in Pseudomonas aeruginosa, the LasR protein acts as a transcriptional activator that binds to its autoinducer. nih.gov Compounds that can interfere with this binding can disrupt the entire QS cascade, thereby reducing the expression of virulence factors.
Impact of Metal Complexation on Molecular Interactions
The interaction of this compound with metal ions is a critical aspect of its chemistry, significantly altering its molecular properties and influencing its behavior in various systems. The structure of this compound, featuring a peri-hydroxycarbonyl moiety, provides an ideal site for metal chelation. This complexation involves the formation of coordinate bonds between a metal ion and the oxygen atoms of the hydroxyl group and the adjacent carbonyl group (at C9). This chelation fundamentally changes the electronic and structural characteristics of the molecule.
The formation of metal complexes with anthraquinone derivatives can lead to significant shifts in their electronic absorption spectra. researchgate.net Upon complexation, the π-system of the anthraquinone core is perturbed, which often results in a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). For instance, studies on analogous anthraquinone derivatives have shown that interaction with metal ions like Cu(II), Fe(III), or Co(III) leads to the formation of new absorption bands or shifts in existing ones, indicating the formation of a metal-ligand complex. nih.govmdpi.comrsc.org These spectral changes are a direct consequence of the altered energy levels of the molecule's frontier orbitals (HOMO and LUMO) upon coordination with the metal. nih.gov
Metal complexation also influences the tautomeric equilibrium of the anthraquinone system. The 1-hydroxyanthraquinone (B86950) structure can exist in different tautomeric forms, primarily the 9,10-anthraquinoid and 1,10-anthraquinoid structures. The formation of a metal chelate can stabilize one tautomeric form over the other. researchgate.net Complexes with ionized ligands, where the phenolic proton is displaced by the metal ion, can adopt either 9,10- or 1,10-quinoid structures, each characterized by distinct electronic absorption bands. researchgate.net
The stoichiometry of these complexes can vary. For example, studies with similar anthraquinone derivatives have reported the formation of complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3, depending on the metal ion and the reaction conditions. nih.govmdpi.comrsc.org The stability of these complexes is also a key factor, with stability constants being determined to quantify the strength of the metal-ligand interaction. mdpi.com
Furthermore, the electrochemical properties of this compound are significantly modified upon metal binding. researchgate.net The coordination of a metal ion can make the reduction of the quinone moiety more or less favorable, as evidenced by shifts in reduction potentials observed in techniques like cyclic voltammetry. nih.govresearchgate.net This modification of redox behavior is crucial, as the biological activity of many anthraquinones is linked to their ability to undergo redox cycling.
Detailed research findings on analogous compounds highlight the specific changes induced by metal complexation.
| Metal Ion | Ligand (Analogue) | Stoichiometry (Metal:Ligand) | Spectroscopic Changes | Reference |
| Cu(II) | 1-amino-4-hydroxy-9,10-anthraquinone | 1:2 | Formation of a new absorption band, indicating complex formation. | rsc.orgresearchgate.net |
| Co(III) | 1-amino-4-hydroxy-9,10-anthraquinone | 1:3 | Alteration of UV-Vis and fluorescence spectra. | nih.gov |
| Fe(III) | 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione | 1:3 | Broadening of NMR signals for protons near the chelation site. | mdpi.com |
| Cu(II) | 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione | 1:2 | Broadening of NMR signals for protons near the chelation site. | mdpi.com |
| Cu(I) | 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione | 1:1 | Decrease in absorbance at 450 nm and increase at 550 nm. | nih.govmdpi.com |
These interactions underscore the importance of considering the environment, particularly the presence of metal ions, when studying the properties and potential applications of this compound. The formation of metal complexes is not merely a structural change but a fundamental alteration of the molecule's electronic and reactive character.
Structure Activity Relationship Sar Studies
Influence of Substituent Position and Nature on Electronic Properties
The electronic properties of the 1-anilino-4-hydroxyanthraquinone (B78242) molecule are significantly governed by the positioning and chemical nature of its substituents. The core structure consists of an anthraquinone (B42736) backbone, which acts as an electron acceptor, while the anilino and hydroxyl groups function as electron donors. This arrangement creates a "push-pull" system that dictates the molecule's electronic behavior.
The anilino group at the 1-position and the hydroxyl group at the 4-position play crucial roles in modulating the electronic properties of the anthraquinone core. The anilino group, being an electron-donating group, increases the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, leading to a bathochromic shift, which is a shift of the absorption maximum to a longer wavelength. The hydroxyl group also contributes to this effect through its electron-donating resonance (+M) and electron-withdrawing inductive (-I) effects. This combined influence enhances the donor-acceptor conjugation within the molecule.
The keto-enol tautomerism further influences the electronic properties, with the 9,10-diketo form being the most stable due to resonance. However, the presence of different solvents and changes in temperature can favor the enol form, where a proton from the C4-hydroxyl group transfers to the C10-carbonyl group, creating a quinoid system.
Correlating Structural Features with Observed Biological/Chemical Activities
The biological and chemical activities of this compound and its derivatives are intrinsically linked to their structural features. The planar anthraquinone core allows the molecule to intercalate between DNA base pairs, a key mechanism for its potential anticancer activity. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
The presence and position of substituents on the anthraquinone and anilino rings are critical for biological efficacy. For instance, in related anilino-1,4-naphthoquinones, the introduction of specific substituents on the anilino ring has been shown to enhance anticancer effects. A methyl or nitro group at the 4-position of the anilino ring can significantly increase the inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Similarly, the nature of the substituent on the naphthoquinone core is essential, with bromo-derivatives showing enhanced anticancer activity compared to chloro-derivatives. nih.gov
The following table summarizes the effects of different substituents on the anticancer activity of related quinone compounds:
Table 1: Substituent Effects on Anticancer Activity
Impact of Molecular Structure on Photostability and Energy Dissipation
The photostability of this compound is a critical factor, particularly in applications such as dyes and pigments. The molecular structure plays a significant role in how the molecule dissipates energy absorbed from light. The presence of the intramolecular hydrogen bond between the hydroxyl group at the 4-position and the adjacent carbonyl group, as well as the one between the amino group at the 1-position and the other carbonyl group, contributes to its stability. These hydrogen bonds facilitate a rapid and efficient deactivation of the excited state through a process called excited-state intramolecular proton transfer (ESIPT).
Upon photoexcitation, a proton is transferred from the hydroxyl or amino group to the carbonyl oxygen. This process creates a transient species that can quickly revert to the ground state by transferring the proton back, dissipating the absorbed energy as heat rather than undergoing photochemical reactions that could lead to degradation. The efficiency of this energy dissipation pathway is a key determinant of the compound's photostability.
Role of Hydroxyl Groups and Anilino Substituents in Activity
The hydroxyl and anilino groups are not merely passive substituents; they are integral to the activity of this compound. The hydroxyl group, through its ability to form hydrogen bonds, can interact with biological targets such as enzymes and DNA. nih.gov This interaction is crucial for the compound's inhibitory activities.
The anilino group contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes. Furthermore, the nitrogen atom of the anilino group can also participate in hydrogen bonding, further stabilizing interactions with biological macromolecules. The combination of the electron-donating anilino group and the hydroxyl group creates a unique electronic environment that enhances the reactivity of the anthraquinone core.
Effects of Chromophoric Insulation in Multi-Anthraquinone Systems
In systems containing multiple anthraquinone units, the concept of chromophoric insulation becomes important. If two or more anthraquinone chromophores are linked together, their electronic properties can influence each other. To maintain the desired properties of an individual this compound unit within a larger molecule, it is often necessary to "insulate" the chromophores from one another.
This can be achieved by introducing flexible, non-conjugated linkers between the anthraquinone units. These linkers prevent electronic communication between the chromophores, ensuring that each unit behaves independently. This is particularly relevant in the design of materials with specific optical properties, where the absorption and emission characteristics of the individual chromophores need to be preserved.
Structural Modifications for Enhanced Chemical Stability
While this compound possesses a degree of stability, structural modifications can be made to enhance its chemical robustness for specific applications. For instance, introducing bulky substituents ortho to the anilino group can sterically hinder rotation around the C-N bond, locking the conformation and potentially increasing thermal stability.
Photophysical and Photochemical Behavior
Mechanisms of Light Absorption and Excited State Formation
The photophysical properties of anthraquinone (B42736) derivatives, including 1-anilino-4-hydroxyanthraquinone (B78242), are largely dictated by the anthraquinone chromophore. The absorption spectra of these compounds typically exhibit strong, sharp bands in the 200-300 nm region and weaker, broader bands in the 350-450 nm range. ikm.org.my The bands in the shorter wavelength (blue-shift) region are attributed to π→π* transitions within the fused aromatic rings and the quinone core. In contrast, the bands in the longer wavelength (red-shift) region arise from n→π* transitions. ikm.org.my
The introduction of substituent groups, such as the anilino and hydroxyl groups in this compound, significantly influences the absorption and emission spectra. These substituents can cause a shift of the absorption and emission bands into the visible region due to hyperconjugation, which results from the formation of additional quasi-aromatic rings between the substituent groups and the anthraquinone core. ikm.org.my The extended π-conjugation in this compound allows for the absorption of wavelengths in the visible spectrum, which is responsible for its characteristic color. tiiips.com
Upon absorption of light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The nature and energy of this excited state are crucial in determining the subsequent photophysical and photochemical pathways.
Excited State Deactivation Pathways
Following photoexcitation to the S₁ state, this compound can undergo several deactivation processes to return to the ground state. These pathways compete with each other and include both radiative (fluorescence) and non-radiative processes.
Rapid Deactivation of Photo-Excited Singlet States
For many anthraquinone derivatives, the deactivation of the photo-excited singlet state is exceptionally rapid. This is often due to efficient non-radiative decay channels that dominate over fluorescence.
Internal Conversion as a Major Deactivation Path for S1 State
Internal conversion, a non-radiative process involving the transition between electronic states of the same multiplicity (e.g., S₁ to S₀), is a significant deactivation pathway for the S₁ state of many organic molecules, including anthraquinone derivatives. researchgate.net In the case of hydroxyanthraquinones, the presence of intramolecular hydrogen bonds can facilitate this process. researchgate.netresearchgate.net The energy from the excited state is dissipated as heat to the surrounding solvent molecules.
Intramolecular Proton Transfer (ESIPT) Dynamics
A key feature of 1-hydroxyanthraquinone (B86950) and its derivatives is the occurrence of Excited State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group and the adjacent carbonyl oxygen. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, leading to an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group. nih.govresearchgate.net This creates a transient keto-tautomer in the excited state.
This ESIPT process is often barrierless or has a very low energy barrier and occurs on the femtosecond timescale. nih.govresearchgate.net The formation of the excited state keto-tautomer leads to a large Stokes shift, meaning there is a significant difference between the absorption and emission maxima. The emission from this tautomeric form is typically red-shifted compared to the normal emission. researchgate.net The ESIPT process is facilitated by the strengthening of the intramolecular hydrogen bond in the excited state. researchgate.netnih.gov The dynamics of ESIPT can be influenced by the solvent environment, as the solvent can play a role in stabilizing the different electronic states and tautomeric forms. nih.gov
Photostability Mechanisms and Factors
The photostability of this compound is a critical property, particularly for its applications as a dye. The efficient deactivation of the excited state through non-radiative pathways, such as internal conversion and ESIPT, contributes to its photostability. By rapidly dissipating the absorbed light energy as heat, these processes minimize the lifetime of the reactive excited state, thereby reducing the probability of photochemical degradation.
The structure of the molecule itself, with its extensive conjugation and rigid fused ring system, also contributes to its stability. tiiips.com However, like most organic dyes, it can still undergo photodegradation under prolonged exposure to light, especially in the presence of oxygen and other reactive species.
Photochemical Reactions of this compound and its Derivatives
While generally photostable, anthraquinone derivatives can participate in photochemical reactions under certain conditions. These reactions often involve the excited triplet state, which can be populated from the singlet excited state via intersystem crossing.
Common photochemical reactions for quinones include:
Photoreduction: In the presence of a hydrogen donor, the excited quinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical. Further reduction can yield the hydroquinone. mdpi.com
Photoacylation: Quinones can undergo photoacylation reactions with aldehydes. mdpi.com
Oxidation and Substitution Reactions: The core anthraquinone structure can undergo oxidation to form different quinone species and the anilino group can participate in electrophilic substitution reactions. evitachem.com
Interactive Data Table: Photophysical Properties of Related Anthraquinone Derivatives
| Compound | Absorption Max (λmax) in Toluene (nm) | Emission Max in Toluene (nm) | Key Feature |
| 1-Hydroxyanthraquinone (1-HAQ) | 408 | ~600 (Tautomer emission) | Ultrafast ESIPT researchgate.netresearchgate.net |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | - | - | No ESIPT nih.gov |
| 1,5-Dihydroxyanthraquinone | - | - | Exothermic ESIPT nih.gov |
| 1,8-Dihydroxyanthraquinone | - | - | Solvent-sensitive ESIPT nih.gov |
Photoamination Reactions
The photoamination of the anthraquinone nucleus is a key reaction, and studies on related compounds provide insight into the potential pathways for this compound. The photochemical reaction of 1-aminoanthraquinones with primary aliphatic amines in a benzene (B151609) solvent and in the presence of air can lead to the formation of 1-amino-4-alkylaminoanthraquinones. This reaction is believed to proceed through the triplet excited state of the anthraquinone derivative, which is subsequently attacked by the alkylamine. The process is often enhanced by the presence of oxygen.
It is important to note that the substitution pattern on the anthraquinone ring significantly influences the outcome of photoamination reactions. For instance, the photoamination of 1-hydroxyanthraquinone with n-butylamine has been shown to yield both 1-hydroxy-4-(butylamino)anthraquinone and 1-hydroxy-2-(butylamino)anthraquinone. The ratio of these products is sensitive to the reaction conditions, such as the presence of oxygen and the polarity of the solvent.
Photoreduction Pathways
The photoreduction of anthraquinone derivatives is a well-documented process that typically involves the triplet excited state. Upon photoexcitation, this compound can be excited to a singlet state, followed by intersystem crossing to the triplet state. This triplet state is a potent oxidizing agent and can abstract a hydrogen atom or an electron from a suitable donor molecule, leading to the formation of a semiquinone radical.
The general mechanism for the photoreduction of anthraquinones in the presence of a hydrogen donor (RH) can be summarized as follows:
Excitation: AQ + hν → ¹AQ* → ³AQ*
Hydrogen Abstraction: ³AQ* + RH → AQH• + R•
Dimerization/Disproportionation: 2 AQH• → AQH₂ + AQ or (AQH)₂
The efficiency of photoreduction is dependent on several factors, including the nature of the solvent and the presence of reducing agents. For instance, the photoreduction of anthraquinone by amines can proceed via an electron transfer mechanism with a high rate constant. The triplet state lifetime of amino-substituted anthraquinone derivatives has been determined to be in the microsecond range, which is relatively short and attributed to the n-π* character of the lowest triplet state. rsc.org This short lifetime has implications for the efficiency of photoreduction and other photochemical processes.
Table 1: Photophysical and Photochemical Parameters of Amino-Substituted Anthraquinone Derivatives
| Compound | Absorption Max (nm) | Intersystem Crossing Efficiency (ΦΔ) | Triplet State Lifetime (μs) |
| Monoamino-substituted AQ | ~509 | Negligible | - |
| Diamino-substituted AQ | ~509 | up to 33.3% | ~2.5 |
Data sourced from studies on amino-substituted 9,10-anthraquinone derivatives. rsc.org
Energy Transfer Processes in Mixed Systems
Anthraquinone derivatives are known to participate in both Type I (electron transfer) and Type II (energy transfer to molecular oxygen to form singlet oxygen) photoprocesses. nih.gov The efficiency of these competing pathways is influenced by the molecular structure and the surrounding environment. For instance, the presence of a 1,4-substitution pattern in hydroxyanthraquinones can lead to longer excited-state lifetimes, making them more susceptible to intermolecular processes like energy transfer.
When this compound is part of a dye mixture, it can act as either an energy donor or an acceptor, depending on its photophysical properties relative to the other dyes present. If it absorbs light at a higher energy (shorter wavelength) than another dye in the mixture, it can transfer its excitation energy to that dye. Conversely, it can accept energy from a co-present dye that absorbs at a shorter wavelength. These energy transfer processes can either enhance or diminish the photodegradation of the dye, depending on the photostability of the ultimate excited species.
Advanced Functional Materials Research
Application in High-Performance Dyeing of Synthetic Fibers (e.g., PET, Nylon)
1-Anilino-4-hydroxyanthraquinone (B78242) is widely utilized in the textile industry as a high-performance disperse dye. evitachem.com Disperse dyes are a class of non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET) and nylon. The compound's effectiveness stems from its ability to penetrate the amorphous regions of these polymer fibers under high-temperature or carrier-assisted dyeing conditions, where it becomes physically trapped, leading to good colorfastness.
Its molecular structure provides a vibrant violet hue and exceptional stability against light, heat, and chemical treatments. tiiips.com The dyeing process typically involves dispersing the finely ground dye powder in an aqueous bath with the aid of a dispersing agent. The material is then dyed at elevated temperatures (e.g., 110-130°C for PET), which swells the fibers and allows for dye diffusion and fixation. researchgate.net Advanced methods, such as supercritical carbon dioxide dyeing, have been successfully employed for other anthraquinone (B42736) dyes on synthetic fibers like nylon-6, yielding deep shades and excellent dye fixation, suggesting a promising green alternative for dyes like this compound. researchgate.net
The compound is known commercially by several names and identifiers, reflecting its widespread use.
Interactive Data Table: Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | 1-anilino-4-hydroxyanthracene-9,10-dione |
| CAS Number | 19286-75-0 |
| C.I. Name | Disperse Violet 23, Disperse Violet 27 |
| C.I. Number | 60724 |
| Other Synonyms | 1-Hydroxy-4-(phenylamino)anthraquinone |
Data sourced from PubChem. nih.gov
Potential in Optoelectronics and Photonics
While specific research focusing exclusively on this compound in optoelectronics is nascent, the broader class of anthraquinone derivatives is a subject of intensive investigation for applications in organic electronic devices. researchgate.net The potential of these molecules lies in their π-conjugated systems, which can be tailored for specific electronic and optical properties. aip.org The donor-acceptor (D-A) architecture, where an electron-donating group is paired with an electron-accepting group, is crucial for creating materials with desired energy levels (HOMO/LUMO) for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net
This compound possesses an inherent D-A structure, with the anilino group acting as an electron donor and the anthraquinone core as an electron acceptor. Research on similar anthraquinone-amine derivatives has shown that this configuration leads to intramolecular charge transfer (ICT) transitions, which are fundamental to their optical and electronic behavior. researchgate.net Furthermore, studies on other anthraquinone derivatives have demonstrated their utility as n-type organic semiconductors and as dopants for materials like zinc phthalocyanine (B1677752) to create flexible optoelectronic devices. tandfonline.comtandfonline.com Research into 1,4-Diamino-9,10-Anthraquinone has confirmed its nonlinear optical (NLO) properties, such as reverse saturable absorption, which is critical for applications like optical limiting. nih.gov These findings strongly suggest that this compound holds untapped potential for development in optoelectronic and photonic applications.
Chemo- and Biosensing Applications
The anthraquinone scaffold is a promising platform for the development of chemo- and biosensors. The fluorescence and colorimetric properties of these molecules can be highly sensitive to their local environment and interactions with specific analytes. Although direct applications of this compound as a sensor are not widely documented, its structural precursor, 1,4-dihydroxyanthraquinone (quinizarin), is a well-studied fluorescent sensor. researchgate.netnih.gov
Quinizarin (B34044) has been shown to act as a selective sensor for various metal ions, including Cu²⁺, Al³⁺, and Ga³⁺. nih.gov The sensing mechanism often involves fluorescence quenching or enhancement upon the formation of a complex between the anthraquinone's hydroxyl groups and the target metal ion. researchgate.net For instance, a sensor based on quinizarin demonstrated the ability to detect Cu²⁺ ions through a fluorescence quenching mechanism. researchgate.net Similarly, a different derivative, 1-allyloxy-4-hydroxyanthraquinone-9,10-dione, leverages changes in fluorescence intensity to detect trace amounts of water in organic solvents. google.com
Given that this compound is synthesized from quinizarin and retains one of the key hydroxyl groups, it possesses the structural elements necessary for similar sensing capabilities. evitachem.com The presence of the anilino group could further modulate its selectivity and sensitivity, making it a compelling candidate for the design of new fluorescent probes for environmental, industrial, and biological monitoring.
Integration in Redox Flow Batteries as Active Materials
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most promising classes of organic redox-active materials. nih.gov These molecules are attractive due to their reversible two-electron, two-proton redox reaction, high chemical stability, and the ability to tune their properties through molecular engineering. While this compound has not been specifically reported as a primary anolyte, extensive research on closely related structures highlights the potential of this molecular framework.
The research strategy involves modifying the anthraquinone core with various functional groups to enhance water solubility and optimize the redox potential for battery applications. This has led to the development of numerous high-performance anolytes (negative electrolytes). For example, introducing sulfonic acid, hydroxyl, or polyethylene glycol (PEG) groups has successfully increased solubility and stability in aqueous electrolytes. nih.govharvard.edu The table below summarizes the performance of several anthraquinone derivatives developed for AORFBs, demonstrating the versatility of this chemical class.
Interactive Data Table: Performance of Various Anthraquinone Derivatives in Redox Flow Batteries
| Anthraquinone Derivative | Functionalization | Electrolyte pH | Open-Circuit Voltage (V) | Key Performance Metric |
| AQDS(NH₄)₂ | Diammonium disulfonate | Neutral | ~1.0 | 1.9 M solubility |
| 1,8-DHAQ | Dihydroxy | Alkaline | ~1.1 | High reversibility |
| AQ-1,8-3E-OH | Polyethylene glycol (PEG) ether | Neutral (pH 7) | 1.0 | 80.4 Ah/L volumetric capacity |
| 2,6-DPPEAQ | Phosphonate | Near-Neutral (pH 9-12) | 1.0 | 0.014%/day capacity fade rate |
Data sourced from various studies on aqueous organic redox flow batteries. nih.govharvard.eduresearchgate.netosti.gov
The successful functionalization of the anthraquinone core in these examples indicates a clear path for integrating molecules like this compound into future battery designs, potentially after modification to enhance aqueous solubility.
Functionalization for Specific Material Interfaces (e.g., Polylactide Fabrics)
The functionalization of material interfaces imparts new properties to a substrate. Dyeing is a primary example of such a process, where the surface of a textile fiber is functionalized to provide color. As a disperse dye, this compound is well-suited for functionalizing the surface of hydrophobic polyester (B1180765) fabrics, including the biodegradable polymer polylactide (PLA). researchgate.net
PLA fibers can be dyed with disperse dyes using processes similar to those for PET, although typically at lower temperatures (around 110°C) to preserve the integrity of the fiber. researchgate.net Research on dyeing PLA with other anthraquinone dyes has shown promising results. A study using the natural anthraquinone dye emodin (B1671224) with a waterless supercritical carbon dioxide (SC-CO₂) dyeing method resulted in uniform coloration and excellent rubbing and light fastness on PLA fabrics. researchgate.net This green dyeing technique demonstrates that anthraquinone-based dyes can effectively penetrate and functionalize the PLA fiber structure. This suggests that this compound can be used not only for conventional dyeing but also for advanced surface functionalization of sustainable materials like PLA, imparting durable and vibrant color.
Environmental Fate and Degradation Mechanisms
Photodegradation Pathways
The breakdown of 1-anilino-4-hydroxyanthraquinone (B78242) upon exposure to light, known as photodegradation, is a significant environmental transformation process. This process involves complex photochemical reactions that alter the dye's structure and properties.
Mechanism of Photolytic Transformations
The photolytic transformation of anthraquinone (B42736) dyes, including this compound, can proceed through several proposed mechanisms. These reactions are often initiated by the absorption of light, which excites the dye molecule to a higher energy state, making it more reactive.
One of the proposed mechanisms involves a photoinduced intramolecular proton transfer (IPT) . In this process, a proton from the amine or hydroxyl group is transferred to an adjacent carbonyl group upon light absorption. This can lead to the formation of a tautomeric isomer, which may be less stable and more susceptible to further degradation. Another potential pathway is the formation of a twisted intramolecular charge transfer (TICT) state, which can also facilitate the breakdown of the molecule. rsc.org
Furthermore, photocycloaddition has been suggested as a possible degradation mechanism. This involves the reaction of the excited dye molecule with other molecules in the environment, such as oxygen or organic matter, to form new cyclic compounds. rsc.org In the presence of semiconductor photocatalysts like titanium dioxide (TiO2), the degradation is significantly enhanced. Upon UV irradiation, TiO2 generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can non-selectively attack the dye molecule, leading to its mineralization into simpler, less harmful compounds like CO2 and H2O. ajol.info
Influence of Environmental Conditions on Photodegradation Products
The nature and distribution of photodegradation products are heavily influenced by environmental conditions such as pH, temperature, and the presence of other substances.
pH: The pH of the surrounding medium can significantly affect the rate and pathway of photodegradation. For some anthraquinone dyes, the decolorization rate increases with decreasing pH. researchgate.net However, for others, alkaline conditions can favor higher photodegradation kinetics. nih.gov The pH can influence the surface charge of photocatalysts and the ionization state of the dye molecule, thereby affecting adsorption and subsequent reaction rates. For instance, in acidic conditions, the efficiency of some photocatalytic degradations has been observed to improve. nih.gov
Temperature: Temperature can also play a crucial role in the photodegradation process. Generally, an increase in temperature can enhance the rate of chemical reactions. However, in photocatalysis, the effect of temperature can be complex. While moderate increases in temperature can have a positive impact on degradation rates, higher temperatures can sometimes lead to a decrease in efficiency by promoting the recombination of electron-hole pairs in the photocatalyst and increasing the kinetic energy of dye molecules, causing them to move away from the catalyst's active sites. rsc.org For some anthraquinone dyes, an optimal temperature range for decolorization is between 25 and 37 °C. nih.gov
Presence of Other Substances: The presence of other ions and substances in the water can either inhibit or enhance photodegradation. For example, ions like chloride and sulfate (B86663) can act as scavengers for hydroxyl radicals, thereby reducing the efficiency of photocatalytic degradation. ajol.info Conversely, the presence of electron acceptors such as hydrogen peroxide (H2O2), potassium bromate (B103136) (KBrO3), and ammonium (B1175870) persulfate ((NH4)2S2O8) can significantly accelerate the decolorization process by generating more reactive oxygen species. ajol.info
Biodegradation Processes
The breakdown of this compound by living organisms, particularly microorganisms, is a key process in its natural attenuation. This biodegradation can occur through various metabolic pathways involving different types of microorganisms and enzymes.
Microbial Degradation by Bacterial and Fungal Strains
A wide range of microorganisms, including bacteria and fungi, have been shown to be capable of degrading anthraquinone dyes.
Bacterial Degradation: Several bacterial genera have been identified for their ability to decolorize and degrade anthraquinone dyes. These include Pseudomonas, Bacillus, Sphingomonas, and Clostridium. nih.govresearchgate.net The degradation process often begins with the adsorption of the dye onto the bacterial cell surface. nih.gov The efficiency of bacterial degradation is influenced by factors such as pH, temperature, and the availability of co-substrates like glucose. nih.gov For instance, a consortium of bacteria was able to decolorize Disperse Red 167.1, an anthraquinone dye. researchgate.net
Fungal Degradation: Fungi, particularly white-rot fungi, are highly effective in degrading a wide variety of dyes due to their production of potent extracellular ligninolytic enzymes. researchgate.netnih.gov Genera such as Aspergillus, Trichoderma, and Phanerochaete have demonstrated the ability to decolorize and degrade anthraquinone dyes. researchgate.netnih.gov Fungal degradation can occur through either biosorption, where the dye is adsorbed onto the fungal biomass, or biodegradation, where the dye is broken down by enzymes. nih.govnih.gov Co-cultivation of fungi and bacteria has been shown to have a synergistic effect, leading to more efficient dye degradation. nih.gov
Table 1: Examples of Microbial Strains Involved in Anthraquinone Dye Degradation
| Microorganism Type | Genus/Species | Degraded Dye (Example) | Reference |
| Bacteria | Pseudomonas fluorescens | Crystal Violet | nih.gov |
| Bacteria | Sphingomonas herbicidovorans | 1-amino-4-bromoanthraquinone-2-sulfonic acid | nih.gov |
| Bacteria | Clostridium bifermentans | Reactive Red 3B-A, Reactive Black 5 | researchgate.net |
| Fungi | Aspergillus fumigatus | Crystal Violet | nih.gov |
| Fungi | Trichoderma viride | Synozol Blue | nih.gov |
| Fungi | Aspergillus niger | Congo Red | researchgate.net |
Enzymatic Biotransformation (e.g., Laccases, Peroxidases, Azoreductases)
The microbial degradation of this compound is primarily an enzymatic process. Several key enzymes are involved in the biotransformation of this and other anthraquinone dyes.
Laccases: These copper-containing oxidoreductases are produced by many fungi and some bacteria. Laccases can oxidize a broad range of phenolic and non-phenolic compounds, including anthraquinone dyes. whiterose.ac.uk They are particularly effective in decolorizing these dyes, often without the need for redox mediators. whiterose.ac.uk The degradation of anthracene (B1667546) by laccase from Trametes versicolor has been shown to produce 9,10-anthraquinone. alfa-chemistry.com
Peroxidases: This group of enzymes, which includes manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP), is also crucial for dye degradation, especially by white-rot fungi. nih.gov Peroxidases catalyze the oxidation of various substrates in the presence of hydrogen peroxide. nih.gov Horseradish peroxidase (HRP) has been shown to effectively decolorize anthraquinone dyes, with radical intermediates generated during the reaction mediating the nonspecific depletion of the dye. nih.gov
Azoreductases: While primarily known for their ability to cleave the azo bond (-N=N-) in azo dyes, some azoreductases have also shown activity towards quinone compounds. The Escherichia coli azoreductase, AzoR, can reduce several benzo-, naphtho-, and anthraquinone compounds. ajol.info This suggests a potential role for azoreductases in the reductive transformation of the anthraquinone core of this compound.
Table 2: Key Enzymes in the Biotransformation of Anthraquinone Dyes
| Enzyme | Source Organism (Example) | Role in Degradation | Reference |
| Laccase | Trametes versicolor (fungus) | Oxidation of the aromatic structure | alfa-chemistry.com |
| Manganese Peroxidase (MnP) | White-rot fungi | Oxidation in the presence of H2O2 | nih.gov |
| Lignin Peroxidase (LiP) | White-rot fungi | Oxidation in the presence of H2O2 | nih.gov |
| Azoreductase | Escherichia coli (bacterium) | Reduction of the quinone structure | ajol.info |
| Horseradish Peroxidase (HRP) | Armoracia rusticana (plant) | Oxidation in the presence of H2O2 | nih.gov |
Molecular Mechanisms of Biodegradation
The molecular mechanism of biodegradation of this compound involves a series of enzymatic reactions that lead to the breakdown of the complex dye molecule into simpler, less toxic compounds.
Fungal degradation, on the other hand, is often initiated by oxidative enzymes like laccases and peroxidases. These enzymes can cleave the aromatic rings of the anthraquinone structure. For example, the degradation of other anthraquinone dyes has been shown to proceed through the formation of intermediates such as phthalic acid. researchgate.net The metabolic pathways can vary depending on the specific microbial strain and the environmental conditions. For instance, the degradation of aniline (B41778), a component of the this compound structure, by bacteria can proceed through the formation of catechol, which is then further metabolized. worlddyevariety.com Ultimately, complete mineralization leads to the formation of carbon dioxide, water, and inorganic ions. nih.gov
Physical Removal Mechanisms from Environmental Matrices
The environmental discharge of synthetic dyes, such as this compound, from various industrial processes poses a significant threat to ecosystems. The complex and stable structure of anthraquinone dyes makes them resistant to natural degradation processes, leading to their persistence in aquatic environments. nih.gov This persistence can inhibit light penetration in water, adversely affecting aquatic life. nih.gov Consequently, the development of effective physical removal methods is crucial for mitigating their environmental impact.
Adsorption as a Remediation Strategy
Adsorption has emerged as a highly effective and widely utilized technique for the removal of dyes from wastewater. nih.gov This process involves the adhesion of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption is influenced by several factors, including the properties of the adsorbent, such as surface area and porosity, and the operational conditions of the remediation process, such as pH, temperature, and contact time. nih.govmdpi.com
A variety of materials have been investigated for their potential as adsorbents for anthraquinone dyes. These include both conventional and novel materials. Activated carbon, a porous carbonaceous substance, is a well-established and effective adsorbent due to its high surface area and simple operation. nih.gov Its efficacy can be further enhanced through modification with metal oxides and hydroxides. nih.gov
Recent research has also focused on the use of low-cost, eco-friendly bio-adsorbents. For instance, orange seed powder has demonstrated significant potential for dye removal from real textile wastewater, with over 95% removal efficiency achieved under optimized conditions. mdpi.com The adsorption process in this case was found to be highly dependent on the pH of the solution. mdpi.com
Bioinspired silica (B1680970) is another promising sustainable sorbent. Studies have shown that bioinspired silica can remove up to 94% of Reactive Blue 19, an anthraquinone dye, from water, whereas commercial sorbents showed no removal. whiterose.ac.uk The mechanism in this case is suggested to be chemisorption through electrostatic interactions. whiterose.ac.uk
The table below summarizes the findings of various studies on the adsorption of anthraquinone dyes, highlighting the different adsorbents used and their removal efficiencies under specific conditions.
| Adsorbent | Target Dye | Key Findings | Reference |
| Hybrid modified activated carbon (AC-Mg-Si-La-Al) | Remazol Brilliant Blue R (RBBR) | Achieved 99% removal at pH 5.0 ± 0.1 with a dosage of 0.4 g/L. The process was endothermic, and the adsorbent could be regenerated for multiple cycles. | nih.gov |
| Orange Seed Powder | Dyes from real textile wastewater | Over 95% dye removal was achieved at pH 2.6 with an adsorbent dosage of 0.58 g/L at 26°C. The adsorption process reached equilibrium within the first 30 minutes. | mdpi.com |
| Bioinspired Silica (BIS) | Reactive Blue 19 | Demonstrated up to 94% removal, significantly outperforming a commercial sorbent (0% removal). The adsorption kinetics followed a pseudo-second-order model, indicating chemisorption. | whiterose.ac.uk |
| Light-Expanded Clay Aggregate (LECA) with Trametes hirsuta D7 | Reactive Blue 4 (RB4), Remazol Brilliant Blue R (RBBR), Acid Blue 129 (AB129) | A combination of biosorption by LECA (35% removal) and biodegradation by the fungus resulted in high overall removal efficiencies (90% for RB4, 95% for RBBR, and 96% for AB129). | nih.gov |
The selection of an appropriate adsorbent and the optimization of process parameters are critical for the successful implementation of adsorption as a remediation strategy for water contaminated with this compound and other similar dyes. The ongoing research into novel and sustainable adsorbent materials continues to expand the possibilities for efficient and environmentally friendly wastewater treatment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Anilino-4-hydroxyanthraquinone, and how can its purity be validated?
- Synthesis : Derivatives of anthraquinone are typically synthesized via nucleophilic substitution. For example, reacting 1,4-difluoroanthraquinone with aniline derivatives under inert conditions (e.g., nitrogen atmosphere) at 80–120°C in a polar aprotic solvent like dimethylformamide (DMF) .
- Characterization : Validate purity using HPLC (>95% purity threshold) and structural confirmation via -NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and mass spectrometry (expected molecular ion peak at m/z 317.3 for CHNO) .
Q. How can researchers determine the solubility of this compound in non-polar and supercritical solvents?
- Use dynamic methods under controlled temperatures (e.g., 343–383 K) and pressures (16–24 MPa for supercritical CO). Solubility data can be correlated using models like the Mende-Santiago-Teja (MST) equation or machine learning approaches (e.g., BP ANN) to predict solubility across conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Follow OSHA guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and store in airtight containers at ambient temperatures. Refer to SDS sheets for spill management (neutralize with sodium bicarbonate) and disposal via hazardous waste protocols .
Q. Which analytical techniques are most effective for assessing structural integrity and degradation products?
- Combine UV-Vis spectroscopy (absorption maxima ~500 nm for anthraquinone chromophores) with TLC (R comparison against standards). For degradation studies, employ LC-MS to identify byproducts like hydroxylated or demethylated derivatives .
Advanced Research Questions
Q. How do hydrogen bonding and intermolecular interactions influence the redox behavior of this compound monolayers?
- Study electrochemical properties using cyclic voltammetry on mercury electrodes. Monitor peak-to-peak splitting (e.g., 17 mV for quasi-reversible systems) and capacitance changes. Resonance Raman spectroscopy can confirm coplanar adsorption and hydrogen bonding effects on redox potentials .
Q. What computational strategies can predict the biological targets and pathways modulated by this compound?
- Use in silico tools like DIGEP-Pred to identify target proteins (activity probability ≥0.4). Pathway enrichment analysis via STRING or KEGG can map interactions (e.g., oxidative stress or apoptosis pathways). Validate predictions with in vitro assays like protein binding affinity tests .
Q. How can researchers reconcile discrepancies in solubility data obtained from empirical vs. computational models?
- Compare model accuracy using statistical metrics (R, AARD%). For example, MST equations may underperform (R = 0.82) compared to BP ANN (R = 0.99) in supercritical CO systems. Cross-validate with experimental replicates and adjust parameters like temperature gradients .
Q. What experimental designs are optimal for investigating the compound’s role in modulating biological processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
